molecular formula C10H11NS B12684542 Thiazole, 4,5-dihydro-2-(3-methylphenyl)- CAS No. 96159-86-3

Thiazole, 4,5-dihydro-2-(3-methylphenyl)-

Cat. No.: B12684542
CAS No.: 96159-86-3
M. Wt: 177.27 g/mol
InChI Key: YNVRQNBVGXXWMT-UHFFFAOYSA-N
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Description

Thiazole, 4,5-dihydro-2-(3-methylphenyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole, 4,5-dihydro-2-(3-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the desired compound. Techniques such as crystallization, distillation, and chromatography are commonly employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiazole, 4,5-dihydro-2-(3-methylphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Thiazole, 4,5-dihydro-2-(3-methylphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiazole, 4,5-dihydro-2-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit enzyme activity, block receptor signaling, or induce DNA damage, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazole, 4,5-dihydro-2-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

96159-86-3

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

2-(3-methylphenyl)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C10H11NS/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-4,7H,5-6H2,1H3

InChI Key

YNVRQNBVGXXWMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NCCS2

Origin of Product

United States

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